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Compound of Interest

Compound Name: AST5902 mesylate

Cat. No.: B15612647 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AST5902 is the principal and pharmacologically active metabolite of Alflutinib (also known as

Furmonertinib, AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine

kinase inhibitor (TKI).[1][2] Alflutinib has demonstrated clinical efficacy in non-small cell lung

cancer (NSCLC) patients with EGFR T790M mutations.[1][3] Both Alflutinib and AST5902

contribute to the in vivo anti-tumor activity.[4] These application notes provide detailed

protocols for conducting in vivo pharmacodynamic (PD) studies to evaluate the efficacy and

mechanism of action of AST5902, often in the context of its parent compound, Alflutinib.

Mechanism of Action
AST5902, as an active metabolite of a third-generation EGFR inhibitor, selectively and

irreversibly inhibits EGFR with activating mutations (such as L858R and exon 19 deletions) and

the T790M resistance mutation, while sparing wild-type EGFR. This targeted inhibition blocks

downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, leading to

reduced tumor cell proliferation and increased apoptosis.
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Diagram 1: AST5902 Inhibition of the EGFR Signaling Pathway.
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Data Presentation
In Vitro Potency of Alflutinib and AST5902

Compound Cell Line EGFR Mutation IC50 (nM)

Alflutinib H1975 L858R/T790M 10.3 ± 2.7

AST5902 H1975 L858R/T790M 17.5 ± 0.1

Data from reference[4]

Clinical Pharmacokinetics of Alflutinib and AST5902 in
Healthy Volunteers

Parameter Alflutinib AST5902

Total Active
Ingredients
(Alflutinib +
AST5902)

Without Rifampicin

AUC0-∞ (ng·h/mL) 100% (Baseline) 100% (Baseline) 100% (Baseline)

Cmax (ng/mL) 100% (Baseline) 100% (Baseline) 100% (Baseline)

With Rifampicin

(CYP3A4 Inducer)

AUC0-∞ (% change) ↓ 86% ↓ 17% ↓ 62%

Cmax (% change) ↓ 60% ↑ 9% ↓ 39%

Data adapted from

reference[5]

Experimental Protocols
In Vivo Tumor Growth Inhibition Study in a Xenograft
Model
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This protocol describes the establishment of a non-small cell lung cancer (NSCLC) xenograft

model and the subsequent evaluation of tumor growth inhibition upon treatment.

a. Cell Line and Animal Model:

Cell Line: NCI-H1975 human NSCLC cell line, which harbors the EGFR L858R and T790M

mutations.

Animal Model: Female athymic nude mice (4-6 weeks old).

b. Xenograft Establishment:

Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum

and 1% penicillin-streptomycin.

Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of serum-

free medium and Matrigel.

Subcutaneously inject 5 x 106 cells in a volume of 100 µL into the right flank of each mouse.

Monitor tumor growth regularly by measuring tumor dimensions with calipers.

When tumors reach a volume of 100-150 mm³, randomize the mice into treatment and

control groups.

c. Dosing and Administration:

Treatment Group: Administer the investigational compound (e.g., Alflutinib, as a precursor to

AST5902) orally once daily. A clinically relevant dose for Alflutinib in NSCLC patients is 80

mg.[3] Preclinical studies have used doses ranging from 25 mg/kg/day.[6]

Control Group: Administer the vehicle used for drug formulation.

Duration: Treat for a predefined period, typically 14-21 days.

d. Monitoring and Endpoints:
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Measure tumor volume and body weight twice weekly. Tumor volume can be calculated

using the formula: (Length x Width²)/2.

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic

analysis.

Setup Treatment Phase Analysis

1. Culture H1975 Cells 2. Inject Cells into Mice 3. Monitor Tumor Growth 4. Randomize Mice 5. Daily Dosing 6. Measure Tumor Volume
 & Body Weight 7. Euthanize & Excise Tumors 8. Pharmacodynamic Analysis

Click to download full resolution via product page

Diagram 2: Workflow for a Xenograft Tumor Growth Inhibition Study.

Pharmacodynamic Biomarker Analysis in Tumor Tissue
a. Western Blot for Phospho-EGFR (p-EGFR): This protocol assesses the inhibition of EGFR

signaling in tumor tissue.

Tissue Lysis: Homogenize a portion of the excised tumor in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysate using a BCA or

Bradford assay.

Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and

separate the proteins by electrophoresis.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline

with 0.1% Tween-20 (TBST) for 1 hour.

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary

antibody specific for p-EGFR (e.g., Tyr1068).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15612647?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

Stripping and Re-probing: The membrane can be stripped and re-probed for total EGFR and

a loading control (e.g., GAPDH or β-actin) to normalize the data.[7]

b. Immunohistochemistry (IHC) for Ki-67: This protocol evaluates the effect on tumor cell

proliferation.

Tissue Preparation: Fix the excised tumors in 10% neutral buffered formalin and embed in

paraffin.

Sectioning: Cut 4-5 µm thick sections and mount them on slides.

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate

through a graded series of ethanol to water.

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-

specific binding with a blocking serum.

Primary Antibody Incubation: Incubate the sections with a primary antibody against Ki-67

overnight at 4°C.

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a

streptavidin-HRP conjugate. Visualize with a DAB chromogen.

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the

slides.

Analysis: Quantify the percentage of Ki-67-positive cells using image analysis software. A

decrease in the Ki-67 proliferation index in treated tumors compared to controls indicates an

anti-proliferative effect.[4][8]
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Diagram 3: Workflow for Pharmacodynamic Biomarker Analysis.

Conclusion
The in vivo pharmacodynamic studies of AST5902, primarily through the administration of its

parent drug Alflutinib, are crucial for understanding its anti-tumor efficacy and mechanism of

action. The protocols outlined above provide a framework for assessing tumor growth inhibition
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and the modulation of key biomarkers such as p-EGFR and Ki-67 in preclinical models. These

studies are essential for the continued development and clinical application of this class of

targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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